molecular formula C15H9N3O B12067108 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- CAS No. 143468-08-0

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-

Cat. No.: B12067108
CAS No.: 143468-08-0
M. Wt: 247.25 g/mol
InChI Key: XWEXTSXJZUUDOL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- consists of a pyridine ring fused to a pyrrole ring, with a carbonitrile group at the 6-position and a benzoyl group attached to the nitrogen atom of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate reagent to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Benzoylation: The final step involves the benzoylation of the nitrogen atom in the pyrrole ring using benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a valuable compound for therapeutic applications .

Properties

CAS No.

143468-08-0

Molecular Formula

C15H9N3O

Molecular Weight

247.25 g/mol

IUPAC Name

1-benzoylpyrrolo[2,3-b]pyridine-6-carbonitrile

InChI

InChI=1S/C15H9N3O/c16-10-13-7-6-11-8-9-18(14(11)17-13)15(19)12-4-2-1-3-5-12/h1-9H

InChI Key

XWEXTSXJZUUDOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)C#N

Origin of Product

United States

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